7-Bromo-2,3-dichloro-5-fluoroquinoxaline
Overview
Description
7-Bromo-2,3-dichloro-5-fluoroquinoxaline is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of bromine, chlorine, and fluorine atoms in the structure of this compound imparts unique chemical properties, making it a valuable compound for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dichloro-5-fluoroquinoxaline typically involves the condensation of appropriate substituted o-phenylenediamines with 1,2-dicarbonyl compounds. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. Advanced purification techniques such as column chromatography and crystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2,3-dichloro-5-fluoroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) in the compound can be substituted by other nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The quinoxaline ring can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
- Substituted quinoxalines with various functional groups.
- Quinoxaline N-oxides and dihydroquinoxalines.
- Coupled products with extended aromatic systems .
Scientific Research Applications
7-Bromo-2,3-dichloro-5-fluoroquinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer, bacterial infections, and viral infections.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dichloro-5-fluoroquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, proteins, and enzymes, leading to the inhibition of essential biological processes. For example, it can intercalate into DNA, disrupting replication and transcription, or inhibit enzyme activity by binding to the active site. The presence of halogen atoms enhances its binding affinity and specificity for these targets .
Comparison with Similar Compounds
- 7-Bromo-2-chloro-6-fluoroquinoxaline
- 5-Bromo-2-chloro-7-fluoroquinoxaline
- 5-Fluoroquinoxaline
- 2-Chloro-6-fluoroquinoxaline
Comparison: Compared to its similar compounds, 7-Bromo-2,3-dichloro-5-fluoroquinoxaline exhibits unique chemical properties due to the presence of multiple halogen atoms. This enhances its reactivity and binding affinity in various chemical and biological applications. Its distinct substitution pattern also allows for selective functionalization, making it a versatile compound for research and industrial purposes .
Properties
IUPAC Name |
7-bromo-2,3-dichloro-5-fluoroquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrCl2FN2/c9-3-1-4(12)6-5(2-3)13-7(10)8(11)14-6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDKRDOUXSUUIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(C(=N2)Cl)Cl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrCl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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